Prunetrin

Description

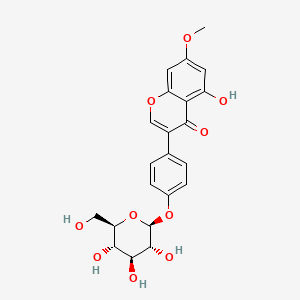

Structure

3D Structure

Properties

Molecular Formula |

C22H22O10 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

5-hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 |

InChI Key |

OFUWGCQDMVDLIR-RECXWPGBSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Prunetrin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a naturally occurring isoflavone glycoside, has demonstrated significant anti-cancer potential, particularly in hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects. This compound induces cytotoxicity and inhibits cancer cell proliferation by arresting the cell cycle at the G2/M phase and triggering intrinsic apoptosis. Mechanistically, it modulates key cellular signaling pathways, notably by inhibiting the pro-survival Akt/mTOR pathway and activating the stress-responsive p38 MAPK and ERK pathways. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to support further investigation and drug development efforts.

Introduction

Hepatocellular carcinoma (HCC) is a primary liver malignancy with a high mortality rate and often a poor prognosis.[1][2] The limitations and side effects of current chemotherapeutic agents necessitate the exploration of novel, targeted therapies. Natural flavonoids have emerged as a promising class of compounds due to their anti-inflammatory and anti-cancer properties.[2] this compound (Prunetin 4′-O-glucoside), an O-methylated isoflavone derived from Prunus species, has been identified as a potent agent against liver cancer cells.[1][3] This document elucidates the core mechanisms through which this compound exerts its anti-neoplastic effects on cancer cells.

Core Mechanisms of Action

Cytotoxicity and Inhibition of Cell Proliferation

This compound exhibits a dose-dependent cytotoxic effect on various HCC cell lines, including Hep3B, HepG2, and Huh7, while showing minimal toxicity towards non-cancerous cells.[1][3] This selective inhibition of cancer cell proliferation is a critical attribute for a therapeutic candidate. The anti-proliferative capacity is demonstrated by a significant reduction in cell viability and a diminished ability of cancer cells to form colonies after treatment with this compound.[1][3] In Hep3B cells, cell viability drops below 50% at concentrations from 20 µM to 50 µM.[3]

Induction of G2/M Phase Cell Cycle Arrest

A key mechanism of this compound's anti-proliferative action is its ability to halt the cell cycle. Flow cytometry analysis reveals that this compound treatment leads to a significant accumulation of HCC cells in the G2/M phase.[1][3] This arrest is orchestrated by the dose-dependent downregulation of key cell cycle regulatory proteins that govern the G2/M transition, specifically:

By decreasing the expression of these essential proteins, this compound effectively prevents cancer cells from proceeding through mitosis, thereby inhibiting their division and proliferation.

Induction of Intrinsic Apoptosis

This compound is a potent inducer of apoptosis, primarily through the mitochondrial (intrinsic) pathway.[1][3] This is evidenced by several key molecular events:

-

Caspase Activation: this compound treatment leads to the strong cleavage, and thus activation, of initiator caspase-9 and executioner caspase-3.[1][3]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3]

-

Modulation of Bcl-2 Family Proteins: this compound disrupts the balance of pro- and anti-apoptotic proteins. It causes a significant decrease in the expression of anti-apoptotic proteins like Bcl-xL and Bcl-2, while increasing the expression of the pro-apoptotic protein Bak.[1][3]

This shift in the Bcl-2 family protein ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Modulation of Key Signaling Pathways

This compound's anti-cancer effects are rooted in its ability to interfere with critical signaling cascades that regulate cell survival, proliferation, and stress responses.

2.4.1 Inhibition of the Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. This compound effectively suppresses this pro-survival pathway. Western blot analyses show that this compound treatment leads to a concentration-dependent decrease in the expression of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in HCC cells.[1][2] By inhibiting this pathway, this compound curtails signals that promote cell proliferation and survival, thereby sensitizing cancer cells to apoptosis.

2.4.2 Activation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a dual role in cancer, regulating both pro-tumorigenic and anti-tumorigenic responses. This compound appears to selectively activate the stress-activated arms of this pathway to induce an anti-cancer effect. Studies show that this compound treatment leads to a dose-dependent increase in the phosphorylation of p38-MAPK and ERK in HepG2 and Huh7 cells.[1][2] The activation of p38, in particular, is linked to the induction of cell cycle arrest and apoptosis.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on hepatocellular carcinoma cells as reported in the literature.

Table 1: Cytotoxicity of this compound in HCC Cell Lines

| Cell Line | Treatment Duration | Effective Concentrations | IC50 Value | Observations |

| Hep3B | 24 hours | 0.5 - 50 µM | Not explicitly stated; <50% viability at 20-50 µM | Dose-dependent inhibition of cell proliferation.[3] |

| HepG2 | 24 hours | 0 - 50 µM | Not explicitly stated | Dose-dependent reduction in cell viability.[1] |

| Huh7 | 24 hours | 0 - 50 µM | Not explicitly stated | Dose-dependent reduction in cell viability.[1] |

| MG-63 (Osteosarcoma) | Not stated | Up to 35 µM | ~25 µM | Reduced cell proliferation.[4] |

Table 2: Effects of this compound on Cell Cycle and Apoptotic Protein Markers

| Protein Marker | Cancer Cell Line | This compound Conc. | Effect | Pathway |

| Cyclin B1 | Hep3B, HepG2, Huh7 | 10, 20, 40 µM | Dose-dependent decrease | Cell Cycle |

| CDK1/CDC2 | Hep3B, HepG2, Huh7 | 10, 20, 40 µM | Dose-dependent decrease | Cell Cycle |

| CDC25c | Hep3B, HepG2, Huh7 | 10, 20, 40 µM | Dose-dependent decrease | Cell Cycle |

| Cleaved Caspase-3 | Hep3B, HepG2, Huh7 | 10, 20, 40 µM | Dose-dependent increase | Apoptosis |

| Cleaved PARP | Hep3B, HepG2, Huh7 | 10, 20, 40 µM | Dose-dependent increase | Apoptosis |

| Cleaved Caspase-9 | Hep3B, HepG2, Huh7 | 10, 20, 40 µM | Dose-dependent increase | Apoptosis |

| Bcl-xL / Bcl-2 | Hep3B, HepG2, Huh7 | 10, 20, 40 µM | Dose-dependent decrease | Apoptosis |

| Bak | Hep3B, HepG2, Huh7 | 10, 20, 40 µM | Dose-dependent increase | Apoptosis |

| p-Akt / p-mTOR | Hep3B, HepG2, Huh7 | 10, 20, 40 µM | Dose-dependent decrease | Akt/mTOR Signaling |

| p-p38 / p-ERK | HepG2, Huh7 | 10, 20, 40 µM | Dose-dependent increase | MAPK Signaling |

Data synthesized from studies on Hep3B, HepG2, and Huh7 cells.[1][2][3]

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate this compound's mechanism of action.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours.[6]

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

-

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.[7][8]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.[9]

-

Procedure:

-

Cell Lysis: Treat cells with this compound for 24 hours. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10][11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel and separate by electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Cyclin B1, anti-cleaved Caspase-3, anti-p-Akt) overnight at 4°C. Wash the membrane with TBST.

-

Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10]

-

-

Data Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[12] The fluorescence intensity is directly proportional to the DNA content, allowing for differentiation between G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

-

Procedure: a. Harvest and wash this compound-treated cells with cold PBS. b. Fix the cells in ice-cold 70% ethanol for at least 30 minutes.[13] c. Wash the fixed cells and resuspend in PBS containing RNase A (to degrade RNA) and PI.[14] d. Incubate for 15-30 minutes in the dark.[12] e. Analyze the samples using a flow cytometer.

-

-

Apoptosis Detection (Annexin V/PI Staining):

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[15][16] PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[15]

-

Procedure: a. Harvest and wash this compound-treated cells with cold PBS. b. Resuspend cells in 1X Annexin V binding buffer.[17][18] c. Add FITC-conjugated Annexin V and PI to the cell suspension. d. Incubate for 15-20 minutes at room temperature in the dark.[17] e. Analyze immediately by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Conclusion and Future Directions

This compound demonstrates compelling anti-cancer activity in hepatocellular carcinoma cells through a multi-pronged mechanism involving the induction of G2/M cell cycle arrest and intrinsic apoptosis. Its ability to concurrently inhibit the Akt/mTOR survival pathway while activating the p38/ERK stress pathways underscores its potential as a targeted therapeutic agent. Future research should focus on in vivo studies to validate these mechanisms in animal models, investigate its efficacy in combination with existing chemotherapies, and explore its potential against other cancer types. Further work on its bioavailability and formulation will also be critical for its translation into a clinical setting.

References

- 1. Investigation of this compound induced G2/M cell cycle arrest and apoptosis via Akt/mTOR/MAPK pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by this compound-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by this compound—A Flavonoid with Therapeutic Potential [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. medium.com [medium.com]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 10. origene.com [origene.com]

- 11. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. kumc.edu [kumc.edu]

Prunetrin: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a naturally occurring isoflavone glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological properties of this compound, with a primary focus on its anti-cancer and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising flavonoid. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are well-recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound (Prunetin-4'-O-glucoside), an O-methylated isoflavone, is predominantly found in plants of the Prunus species. Emerging evidence suggests that this compound exerts potent biological effects by modulating key cellular signaling pathways implicated in the pathogenesis of various diseases, particularly cancer and inflammatory disorders. This guide aims to consolidate the current scientific knowledge on the biological activity of this compound, providing a technical foundation for further research and development.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound, focusing on its cytotoxic and anti-inflammatory effects.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Exposure Time | Reference |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | Significant reduction in viability at 30 µM | 24 h | [1] |

| Huh7 | Hepatocellular Carcinoma | MTT Assay | Significant reduction in viability at 30 µM | 24 h | [1] |

| Hep3B | Hepatocellular Carcinoma | MTT Assay | Cell viability below 50% from 20 µM to 50 µM | 24 h | [2][3] |

Table 2: Anti-inflammatory and Antioxidant Activities of this compound and Related Compounds

| Activity | Model System | Assay | IC50 / Effective Concentration | Compound | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Not specified for this compound; Prunetin-4'-O-phosphate (P4P) showed dose-dependent inhibition | Prunetin-4'-O-phosphate | [4] |

| Antioxidant | DPPH Radical Scavenging | DPPH Assay | IC50: 11.02 ± 0.60 µg/mL | Proanthocyanidins from Cocos nucifera | |

| Antioxidant | Superoxide Radical Scavenging | SOR Assay | IC50: 26.11 ± 0.72 µg/mL | Proanthocyanidins from Cocos nucifera |

Note: Specific IC50 values for this compound's anti-inflammatory and antioxidant activities are not yet widely reported in the currently available literature. The data for related compounds and extracts are provided for comparative context.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple intracellular signaling cascades that are frequently dysregulated in cancer and inflammatory diseases.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism. This compound has been shown to inhibit this pathway in hepatocellular carcinoma cells.[2][3][5]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a significant role in cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway, particularly by affecting the phosphorylation of p38 MAPK.[2][5]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. This compound is suggested to exert anti-inflammatory effects by inhibiting this pathway. The proposed mechanism involves the inhibition of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, Huh7, Hep3B) in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

-

Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To detect and quantify apoptosis induced by this compound.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them from the plate.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect the expression and phosphorylation status of proteins in signaling pathways affected by this compound.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, Akt, phospho-mTOR, mTOR, phospho-p38, p38, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of various concentrations of this compound for a specified time.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer. Subsequently, measure the Renilla luciferase activity for normalization.

-

Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity. A decrease in relative luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to modulate critical signaling pathways such as Akt/mTOR, MAPK, and NF-κB provides a molecular basis for its observed anti-proliferative, pro-apoptotic, and anti-inflammatory effects.

While the current body of research is promising, further studies are warranted to fully elucidate the therapeutic potential of this compound. Future research should focus on:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear dose-response relationship in vivo.

-

In Vivo Efficacy Studies: To evaluate the anti-cancer and anti-inflammatory efficacy of this compound in relevant animal models of human diseases.

-

Target Identification and Validation: To precisely identify the direct molecular targets of this compound within the key signaling pathways.

-

Combination Therapy Studies: To investigate the potential synergistic effects of this compound when used in combination with existing chemotherapeutic or anti-inflammatory drugs.

-

Toxicology Studies: To thoroughly assess the safety profile of this compound and determine any potential adverse effects.

The continued investigation of this compound's biological activities and mechanisms of action will be crucial in translating this promising natural compound into a clinically effective therapeutic agent.

References

- 1. Investigation of this compound induced G2/M cell cycle arrest and apoptosis via Akt/mTOR/MAPK pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by this compound-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prunetin 4′-O-Phosphate, a Novel Compound, in RAW 264.7 Macrophages Exerts Anti-Inflammatory Activity via Suppression of MAP Kinases and the NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]

Prunetrin Signaling Pathway Modulation: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prunetrin, a glycosyloxyisoflavone found in plants of the Prunus species, has emerged as a promising bioactive compound with significant therapeutic potential, particularly in the fields of oncology and inflammation. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's biological activities, with a focus on its modulation of key signaling pathways. This document summarizes the current understanding of how this compound influences the Akt/mTOR, MAPK, and NF-κB signaling cascades, leading to downstream effects such as cell cycle arrest, apoptosis, and the attenuation of inflammatory responses. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and drug development efforts.

Introduction to this compound

This compound (Prunetin 4′-O-glucoside) is a flavonoid that has garnered attention for its anti-cancer and anti-inflammatory properties.[1] Structurally, it is the 4'-O-glucoside of prunetin. Research has demonstrated that this compound can dose-dependently inhibit the proliferation of various cancer cell lines and suppress inflammatory responses in cellular and animal models. These effects are attributed to its ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in disease states. This guide will dissect the intricate signaling networks targeted by this compound, providing a foundational understanding for researchers aiming to harness its therapeutic potential.

Modulation of Key Signaling Pathways by this compound

This compound exerts its biological effects by intervening in several critical signaling pathways. The following sections detail its mechanism of action on the Akt/mTOR, MAPK, and NF-κB pathways.

Inhibition of the Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to effectively inhibit this pathway in hepatocellular carcinoma (HCC) cells, including HepG2, Huh7, and Hep3B cell lines.

Mechanism of Action:

-

Decreased Phosphorylation of Akt and mTOR: Treatment with this compound leads to a significant, dose-dependent reduction in the phosphorylation of both Akt and mTOR. This inhibition of phosphorylation effectively deactivates the pathway, leading to downstream consequences.

-

Induction of Apoptosis: By suppressing the Akt/mTOR pathway, this compound promotes apoptosis. This is evidenced by the increased cleavage of caspase-3 and PARP, hallmark proteins of apoptosis.[1]

-

Modulation of Bcl-2 Family Proteins: this compound treatment results in the upregulation of the pro-apoptotic protein Bak and a decrease in the anti-apoptotic protein Bcl-xL, further shifting the cellular balance towards apoptosis.

Signaling Pathway Diagram: this compound's Inhibition of Akt/mTOR

Caption: this compound inhibits the Akt/mTOR pathway, leading to apoptosis.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis.[2] this compound has demonstrated the ability to modulate this pathway, although the effects can be cell-type specific.

Mechanism of Action:

-

Activation of p38 and ERK: In HepG2 and Huh7 cells, this compound treatment leads to an increase in the phosphorylation of p38 and ERK, suggesting an activation of these MAPK arms. This activation is linked to the induction of apoptosis.

-

No Effect on JNK: In some studies on Hep3B cells, this compound did not significantly alter the phosphorylation of JNK.

-

Cell Cycle Arrest: this compound induces G2/M phase cell cycle arrest by downregulating key regulatory proteins, including CDC25c, Cdk1/CDC2, and Cyclin B1.

Signaling Pathway Diagram: this compound's Modulation of MAPK Pathway

Caption: this compound activates p38 and ERK, inducing apoptosis and cell cycle arrest.

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[3] Its dysregulation is implicated in chronic inflammatory diseases and cancer. The aglycone of this compound, prunetin, has been shown to exert potent anti-inflammatory effects by suppressing the NF-κB pathway.

Mechanism of Action:

-

Inhibition of IKK-IκBα-NF-κB Signaling: Prunetin inhibits the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

-

Transcriptional Repression of Pro-inflammatory Genes: By blocking NF-κB activation, prunetin suppresses the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β. This leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2).

Signaling Pathway Diagram: this compound's Suppression of NF-κB Pathway

Caption: Prunetin suppresses inflammation by inhibiting the NF-κB pathway.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound in various cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Concentration Range (µM) | Effect | IC50 Value (µM) | Citation(s) |

| Hep3B (Hepatocellular Carcinoma) | MTT | 0.5 - 50 | Dose-dependent inhibition of cell proliferation | ~20 | [4] |

| HepG2 (Hepatocellular Carcinoma) | MTT | 0.5 - 50 | Dose-dependent inhibition of cell proliferation | Not specified | [5] |

| Huh7 (Hepatocellular Carcinoma) | MTT | 0.5 - 50 | Dose-dependent inhibition of cell proliferation | Not specified | [5] |

| MG-63 (Osteosarcoma) | Not specified | Up to 35 | Reduced cell proliferation | 25 | [6] |

| RT-4 (Bladder Cancer) | Not specified | 21.11 and 42.22 µg/mL | Significantly elevated cytotoxicity | 5.18 µg/mL | [6] |

Table 2: Modulation of Protein Expression by this compound in Hep3B Cells (24h treatment)

| Protein Target | Concentration (µM) | Fold Change (Relative to Control) | Effect | Citation(s) |

| p-Akt | 10, 20, 40 | Dose-dependent decrease | Inhibition | |

| p-mTOR | 10, 20, 40 | Dose-dependent decrease | Inhibition | |

| p-p38 MAPK | 10, 20, 40 | Dose-dependent increase | Activation | |

| Cyclin B1 | 10, 20, 40 | Dose-dependent decrease | Downregulation | |

| CDK1/CDC2 | 10, 20, 40 | Dose-dependent decrease | Downregulation | |

| CDC25c | 10, 20, 40 | Dose-dependent decrease | Downregulation | |

| Cleaved Caspase-9 | 10, 20, 40 | Dose-dependent increase | Upregulation | |

| Cleaved Caspase-3 | 10, 20, 40 | Dose-dependent increase | Upregulation | |

| Cleaved PARP | 10, 20, 40 | Dose-dependent increase | Upregulation | |

| Bak | 10, 20, 40 | Dose-dependent increase | Upregulation | |

| Bcl-xL | 10, 20, 40 | Dose-dependent decrease | Downregulation |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines (e.g., HepG2, Huh7, Hep3B)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Protein Expression Analysis (Western Blotting)

Objective: To analyze the expression levels of key proteins in signaling pathways modulated by this compound.

Principle: Western blotting involves the separation of proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transfer of the separated proteins to a solid support membrane (e.g., nitrocellulose or PVDF), and detection of specific proteins using antibodies.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity.

Materials:

-

Cells (e.g., HEK293T or RAW 264.7)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

96-well white, clear-bottom plates

-

This compound

-

NF-κB activator (e.g., LPS or TNF-α)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid in a 96-well plate.

-

Incubation: Allow the cells to recover and express the reporter genes for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for a further 6-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Assay: Transfer the cell lysates to a white 96-well plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control.

Conclusion and Future Directions

This compound has demonstrated significant potential as a modulator of key signaling pathways involved in cancer and inflammation. Its ability to inhibit the Akt/mTOR pathway, modulate the MAPK pathway, and suppress NF-κB activation provides a strong rationale for its further development as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within these signaling pathways.

-

Conducting in vivo studies to validate the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

-

Investigating the potential for synergistic effects when this compound is combined with existing chemotherapeutic or anti-inflammatory drugs.

-

Exploring the structure-activity relationship of this compound and its derivatives to develop more potent and selective inhibitors.

By continuing to unravel the complex molecular mechanisms of this compound, the scientific community can pave the way for its translation into novel and effective therapies for a range of human diseases.

References

- 1. broadpharm.com [broadpharm.com]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of this compound induced G2/M cell cycle arrest and apoptosis via Akt/mTOR/MAPK pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Effects of Prunetrin

For Researchers, Scientists, and Drug Development Professionals

Abstract: Prunetrin, an O-methylated isoflavone glycoside found in various plants, including those of the Prunus species, has demonstrated significant anti-inflammatory properties in a range of preclinical models.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, supported by quantitative data from key in vitro and in vivo studies. The primary mechanisms of action involve the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. This document summarizes the current state of research, details relevant experimental protocols, and presents key signaling and workflow diagrams to facilitate further investigation and drug development efforts.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling cascades. The primary targets identified are the NF-κB and MAPK pathways, which are responsible for the transcriptional upregulation of numerous pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of genes involved in immunity and inflammation, including those for pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[3]

This compound has been shown to potently inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2] This suppression at a key upstream step effectively halts the entire downstream inflammatory cascade.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prunetinoside Inhibits Lipopolysaccharide-Provoked Inflammatory Response via Suppressing NF-κB and Activating the JNK-Mediated Signaling Pathway in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

Prunetrin: A Comprehensive Technical Guide on its Potential as an Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a naturally occurring isoflavone glycoside, has emerged as a promising candidate in the field of oncology research. This technical guide provides an in-depth analysis of this compound's potential as an anti-cancer agent, consolidating current scientific findings on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The primary focus of this document is to furnish researchers and drug development professionals with a comprehensive resource to inform and guide future investigations into the therapeutic applications of this compound.

Introduction

This compound (Prunetin-4'-O-glucoside) is a flavonoid found in various plants of the Prunus species.[1] Flavonoids have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] this compound, and its aglycone form prunetin, have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in hepatocellular carcinoma.[1][3] This guide will explore the molecular mechanisms underlying these effects, with a focus on the modulation of critical signaling pathways involved in cell cycle regulation and apoptosis.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and promoting apoptosis. These effects are orchestrated through the modulation of key signaling pathways.

Cell Cycle Arrest at G2/M Phase

Studies have consistently shown that this compound induces cell cycle arrest at the G2/M phase in cancer cells.[1][3] This arrest is achieved by downregulating the expression of key cell cycle regulatory proteins.

-

Cyclin B1: A crucial protein for the initiation of mitosis.

-

CDK1/CDC2: A cyclin-dependent kinase that complexes with Cyclin B1 to drive the cell into mitosis.

-

CDC25c: A phosphatase that activates the Cyclin B1/CDK1 complex.

By reducing the levels of these proteins, this compound effectively halts the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[1]

Induction of Apoptosis via the Intrinsic Pathway

This compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[1][3] This is characterized by a series of molecular events:

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bak.[4] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

-

Caspase Activation: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases. This compound has been shown to increase the expression of cleaved caspase-9 (an initiator caspase in the intrinsic pathway) and cleaved caspase-3 (an executioner caspase).[1][3]

-

PARP Cleavage: The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis.[1]

Modulation of Key Signaling Pathways

This compound's influence on cell cycle and apoptosis is mediated by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of Akt and mTOR.[4] By suppressing this pro-survival pathway, this compound sensitizes cancer cells to apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a complex role in cancer, with the p38-MAPK arm often being associated with the induction of apoptosis and cell cycle arrest. This compound treatment leads to an activation of p38-MAPK, contributing to its anti-cancer effects.[4]

Figure 1: this compound's multifaceted mechanism of action targeting key cancer signaling pathways.

Quantitative Data

The following tables summarize the currently available quantitative data on the anti-cancer effects of this compound and its aglycone, prunetin.

Table 1: Cytotoxicity of this compound and Prunetin (IC50 Values)

| Compound | Cancer Cell Line | IC50 Value | Reference |

| This compound | Hep3B (Liver) | < 20 µM | [4] |

| This compound | RT-4 (Bladder) | 5.18 µg/mL | [5] |

| Prunetin | AGS (Gastric) | Not specified | [6] |

| Prunetin | A549 (Lung) | Not specified | [7] |

| Prunetin | MG-63 (Osteosarcoma) | ~20-25 µM |

Note: Data for this compound in many common cancer cell lines are not yet available in the public domain.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |

| Hep3B | Control | 0.72 | 1.15 | 1.87 | [1] |

| Hep3B | This compound (40 µM) | 13.28 | 13.79 | 27.07 | [1] |

| HepG2 | This compound (30 µM) | - | - | 20.17 | [8] |

| Huh7 | This compound (30 µM) | - | - | 34.15 | [8] |

Table 3: Effect of this compound on Cell Cycle and Apoptotic Protein Expression (Qualitative)

| Protein | Effect of this compound Treatment | Pathway/Process | Reference |

| Cyclin B1 | Decreased | Cell Cycle Regulation | [1][3] |

| CDK1/CDC2 | Decreased | Cell Cycle Regulation | [1][3] |

| CDC25c | Decreased | Cell Cycle Regulation | [1] |

| p-Akt | Decreased | PI3K/Akt/mTOR Pathway | [4] |

| p-mTOR | Decreased | PI3K/Akt/mTOR Pathway | [4] |

| p-p38 MAPK | Increased | MAPK Pathway | [4] |

| Bcl-2 | Decreased | Intrinsic Apoptosis | [4] |

| Bak | Increased | Intrinsic Apoptosis | [4] |

| Cleaved Caspase-9 | Increased | Intrinsic Apoptosis | [1][3] |

| Cleaved Caspase-3 | Increased | Apoptosis Execution | [1][3] |

| Cleaved PARP | Increased | Apoptosis Execution | [1] |

Note: Quantitative densitometry data for protein expression changes are not consistently reported across studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, Huh7, Hep3B) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bak, Cyclin B1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels, normalized to a loading control like β-actin.

Figure 2: A typical experimental workflow for evaluating the anti-cancer effects of this compound.

Pharmacokinetics and Bioavailability

While comprehensive pharmacokinetic data for this compound is limited, studies on its aglycone, prunetin, provide some insights. Prunetin exhibits high intestinal absorption (around 95.5%) and good Caco-2 permeability.[9] It is metabolized by several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4.[9] However, prunetin has shown poor blood-brain barrier permeability and limited aqueous solubility, which could present challenges for its systemic bioavailability.[9] Further studies are needed to fully characterize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound itself.

Future Directions and Conclusion

The existing body of research strongly suggests that this compound holds significant promise as a potential anti-cancer agent. Its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways in cancer cells provides a solid foundation for further investigation.

Future research should focus on:

-

Expanding the Scope: Evaluating the efficacy of this compound in a broader range of cancer types, including breast, lung, and prostate cancers.

-

In Vivo Studies: Conducting comprehensive animal studies to assess the in vivo efficacy, toxicity, and pharmacokinetic profile of this compound.

-

Quantitative Analysis: Performing detailed quantitative studies, including densitometry for western blots, to provide a more precise understanding of its molecular effects.

-

Clinical Trials: As of now, there are no registered clinical trials for this compound. Preclinical data will be crucial to justify and design future clinical investigations.

References

- 1. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation on the cellular mechanism of Prunetin evidenced through next generation sequencing and bioinformatic approaches against gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of this compound induced G2/M cell cycle arrest and apoptosis via Akt/mTOR/MAPK pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by this compound-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trial opens to evaluate a potential anti-metastasis compound | Center for Cancer Research [ccr.cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive analysis of prefoldins and their implication in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Botanical sources, biopharmaceutical profile, anticancer effects with mechanistic insight, toxicological and clinical evidence of prunetin: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

Prunetrin: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a flavonoid also known as prunetin 4'-O-glucoside, is an O-methylated isoflavone that has garnered significant interest within the scientific community. As a phytoestrogen, it is recognized for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and a summary of its known biological activities, with a focus on its impact on cellular signaling pathways.

Natural Sources of this compound

This compound is predominantly found in various species of the Prunus genus and in the traditional Chinese medicinal herb Spatholobus suberectus. While the presence of this compound in these sources is well-documented, quantitative data on its concentration can vary depending on the plant part, geographical location, and extraction methodology.

Table 1: Primary Natural Sources of this compound

| Plant Species | Common Name | Family | Plant Part(s) Containing this compound/Prunetin |

| Prunus domestica | Plum, Prune | Rosaceae | Fruit, Leaves |

| Prunus mume | Japanese Apricot, Mei | Rosaceae | Fruit, Flowers |

| Spatholobus suberectus | Jixueteng | Fabaceae | Vine Stem |

Table 2: Quantitative Analysis of Prunetin in Natural Sources

| Plant Species | Plant Part | Compound | Concentration/Yield | Method of Analysis |

| Spatholobus suberectus | Vine Stem (Subfraction of extract) | Prunetin | 3.288% (w/w)[1] | Not Specified |

Extraction and Purification of this compound

The extraction and purification of this compound from its natural sources involve a multi-step process that typically includes solid-liquid extraction followed by chromatographic separation. The following protocols are synthesized from established methodologies for the isolation of flavonoids and related phenolic compounds from plant materials.

Experimental Protocol 1: Solid-Liquid Extraction of Crude this compound Extract

This protocol outlines a general procedure for obtaining a crude extract enriched with this compound from plant material.

1. Sample Preparation:

- Collect the desired plant material (e.g., dried and powdered Prunus domestica leaves or Spatholobus suberectus vine stems).

- Ensure the material is finely ground to increase the surface area for efficient extraction.

2. Maceration/Soxhlet Extraction:

- Maceration:

- Place the powdered plant material in a sealed container with a suitable solvent (e.g., 80% methanol or 80% ethanol). A common solid-to-solvent ratio is 1:10 to 1:20 (w/v).

- Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.

- Filter the mixture to separate the extract from the solid plant material. Repeat the extraction process on the residue 2-3 times to maximize yield.

- Soxhlet Extraction (for thermally stable compounds):

- Place the powdered plant material in a thimble within a Soxhlet apparatus.

- Extract with a suitable solvent (e.g., methanol or ethanol) for 6-8 hours. This method allows for continuous extraction with fresh solvent.

3. Concentration:

- Combine the filtrates from the extraction steps.

- Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

4. Liquid-Liquid Partitioning (Optional):

- To remove non-polar impurities, the crude extract can be suspended in water and partitioned against a non-polar solvent like hexane. The aqueous layer, containing the more polar glycosides like this compound, is retained.

- Subsequently, the aqueous layer can be partitioned with a solvent of intermediate polarity, such as ethyl acetate, to further fractionate the compounds.

Experimental Protocol 2: Chromatographic Purification of this compound

This protocol describes the purification of this compound from the crude extract using column chromatography.

1. Column Preparation:

- Pack a glass column with a suitable stationary phase, such as silica gel or a reversed-phase C18 material, slurried in the initial mobile phase.

2. Sample Loading:

- Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

- Adsorb the dissolved extract onto a small amount of silica gel and dry it.

- Carefully load the dried sample onto the top of the prepared column.

3. Elution:

- Elute the column with a gradient of solvents.

- Normal Phase (Silica Gel): Start with a non-polar solvent system (e.g., a mixture of chloroform and methanol or ethyl acetate and hexane) and gradually increase the polarity by increasing the proportion of the more polar solvent.

- Reversed-Phase (C18): Start with a polar solvent system (e.g., a mixture of water and methanol or acetonitrile, often with a small amount of acid like formic acid to improve peak shape) and gradually decrease the polarity by increasing the proportion of the organic solvent.

4. Fraction Collection and Analysis:

- Collect the eluate in fractions.

- Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound. A standard of this compound should be used for comparison.

5. Final Purification (Preparative HPLC):

- Pool the fractions containing this compound and concentrate them.

- For high-purity this compound, perform preparative HPLC using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water).

- Collect the peak corresponding to this compound and remove the solvent under vacuum to obtain the purified compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, particularly in the context of cancer cell biology. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells through the modulation of key signaling pathways.

This compound's Impact on Akt/mTOR and MAPK Signaling Pathways

This compound exerts its anticancer effects by a dual mechanism: the inhibition of the pro-survival Akt/mTOR pathway and the activation of the pro-apoptotic MAPK pathway.

-

Inhibition of Akt/mTOR Pathway: this compound treatment leads to a decrease in the phosphorylation of Akt and mTOR, key kinases that promote cell growth, proliferation, and survival. By inhibiting this pathway, this compound effectively halts the signals that drive cancer cell proliferation.

-

Activation of MAPK Pathway: Concurrently, this compound activates components of the MAPK pathway, specifically p38 and ERK. The activation of these stress-activated protein kinases is associated with the induction of apoptosis, or programmed cell death.

The following diagrams illustrate the proposed mechanisms of action of this compound on these signaling cascades.

Experimental Workflow for this compound Extraction and Analysis

The following diagram outlines a typical workflow for the extraction, purification, and analysis of this compound from a plant source.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the field of oncology. This guide has outlined its primary natural sources and provided a synthesized, detailed protocol for its extraction and purification, which can be adapted by researchers for their specific needs. The elucidation of its mechanism of action, involving the dual regulation of the Akt/mTOR and MAPK signaling pathways, provides a strong rationale for its further investigation in drug development programs. Future research should focus on obtaining more precise quantitative data of this compound in its natural sources and exploring its efficacy and safety in preclinical and clinical studies.

References

Prunetrin: A Technical Guide for Researchers

CAS Number: 154-36-9

This technical guide provides an in-depth overview of the isoflavonoid Prunetrin, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, experimental protocols for its study, and its known biological activities, with a focus on its underlying signaling pathways.

Chemical and Physical Properties

This compound, a glycosyloxyisoflavone, is a naturally occurring compound found in various plants, including red clover (Trifolium pratense) and Dalbergia sissoo.[1] Chemically, it is the 4'-O-β-D-glucoside of prunetin.[1]

Structure and Identification

| Property | Value |

| IUPAC Name | 5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one[2] |

| Molecular Formula | C22H22O10[2] |

| Molecular Weight | 446.4 g/mol [2] |

| SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O[2] |

| CAS Number | 154-36-9[2] |

Physicochemical Data

| Property | Value |

| Physical Description | Solid[2] |

| Melting Point | 181 °C[2] |

| Boiling Point | Data not available in the reviewed literature. |

| Solubility | General information suggests solubility in organic solvents like ethanol and DMSO.[3][4] Quantitative solubility data in water, ethanol, and DMSO are not readily available in the reviewed literature. |

| pKa | An experimentally determined pKa value for this compound is not readily available in the reviewed literature. |

Experimental Protocols

Isolation and Purification from Trifolium pratense (Red Clover)

The following is a general protocol for the extraction and isolation of isoflavones, including this compound, from red clover. Specific parameters may require optimization.

1. Extraction:

-

Plant Material: Dried and powdered aerial parts of Trifolium pratense.

-

Solvent: A solution of 50% ethanol in water is commonly used for extraction.[5]

-

Method: Ultrasound-assisted extraction (UAE) can be employed. A typical procedure involves a 30-minute extraction at a frequency of 50 kHz and a temperature of 60 ± 2 °C.[5]

-

Post-Extraction: The mixture is cooled, centrifuged to remove solid plant material, and the supernatant is collected.[5]

2. Purification by High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is suitable for the separation of isoflavones.[5][6][7][8]

-

Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and acetonitrile or methanol is typically used.[5][6][7][8]

-

Detection: A UV detector set at approximately 260 nm is appropriate for detecting isoflavones.[6]

-

Example Gradient: A linear gradient from a lower to a higher percentage of the organic solvent allows for the sequential elution of compounds with increasing hydrophobicity. The exact gradient profile will need to be optimized for the specific column and instrument.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR spectral data for this compound are essential for its structural confirmation. While a complete, assigned dataset was not found in the reviewed literature, the general regions for proton and carbon signals of the isoflavone and glucose moieties are predictable.

2. Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural characterization of this compound. The fragmentation pattern will typically involve the loss of the glucose moiety and subsequent fragmentation of the prunetin aglycone. Common neutral losses from the aglycone in positive ion mode include H2O and CO.[9] In negative ion mode, the loss of a methyl radical (CH3•) from the methoxy group can be observed.[9]

Biosynthesis

This compound is an isoflavonoid glycoside, and its biosynthesis follows the general phenylpropanoid pathway. The core isoflavonoid structure is synthesized from the amino acid phenylalanine.[10] This is followed by a series of enzymatic reactions involving chalcone synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS) to form the isoflavone aglycone, prunetin. The final step in the biosynthesis of this compound is the glycosylation of prunetin, where a glucose molecule is attached, a reaction catalyzed by a glycosyltransferase.

Biological Activities and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key inflammatory signaling pathways. One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade. Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that results in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This compound has been shown to inhibit this pathway.[11]

Anti-cancer Activity

This compound has been investigated for its potential as an anti-cancer agent, particularly in hepatocellular carcinoma.[12] Its mechanisms of action include the induction of cell cycle arrest and apoptosis.

One of the key signaling pathways implicated in this compound's anti-cancer effects is the Akt/mTOR pathway. The Akt/mTOR pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of both Akt and mTOR, thereby suppressing this pro-survival pathway and promoting apoptosis in cancer cells.[11][12]

Experimental Workflow for Investigating Anti-Cancer Effects:

A typical workflow to investigate the anti-cancer properties of this compound would involve the following steps:

References

- 1. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C22H22O10 | CID 5918474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Traditional and Cyclodextrin-Assisted Extraction Methods on Trifolium pratense L. (Red Clover) Extracts Antioxidant Potential [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of the Extraction Conditions of Polyphenols from Red Clover (Trifolium pratense L.) Flowers and Evaluation of the Antiradical Activity of the Resulting Extracts [mdpi.com]

- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by this compound-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Characterization of Prunetrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a glycosyloxyisoflavone found in various species of the Prunus genus, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction from natural sources, purification via chromatographic techniques, and characterization using mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound, chemically known as Prunetin 4'-O-glucoside, is a naturally occurring isoflavone.[1] Isoflavones are a class of flavonoids recognized for their diverse biological activities. This compound is structurally related to its aglycone, prunetin, and is found in plants of the Prunus genus, which encompasses a wide variety of species such as plums, cherries, and almonds.[2] The compound has been identified in various plant species, including Dalbergia sissoo and Trifolium pratense.[3]